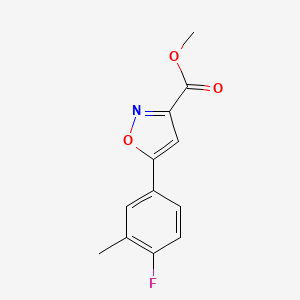
Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, making it a fluorinated derivative of isoxazole. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways depend on the specific biological context and target .
Comparación Con Compuestos Similares
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methylphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
Comparison: Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can enhance its biological activity and selectivity compared to other similar compounds. The fluorine atom can increase metabolic stability, while the methyl group can influence the compound’s binding affinity to specific targets .
Propiedades
Fórmula molecular |
C12H10FNO3 |
|---|---|
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
methyl 5-(4-fluoro-3-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-7-5-8(3-4-9(7)13)11-6-10(14-17-11)12(15)16-2/h3-6H,1-2H3 |
Clave InChI |
BXIVDUDGSXHOBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=NO2)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


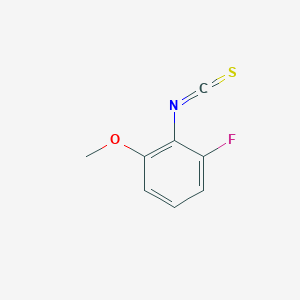
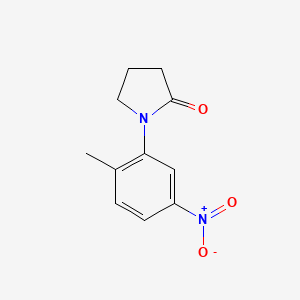
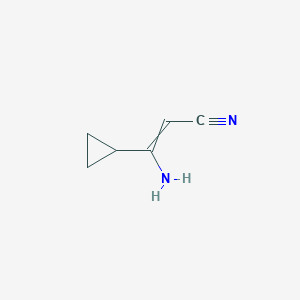
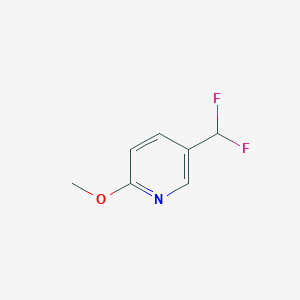
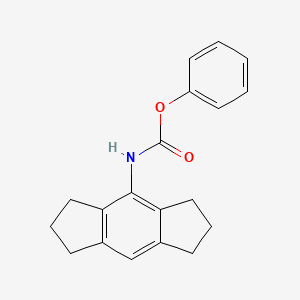

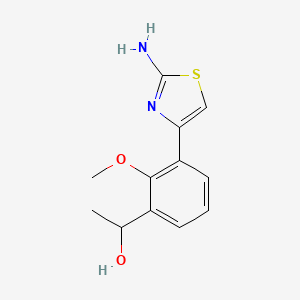


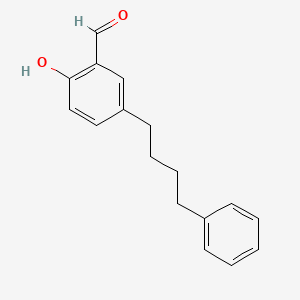

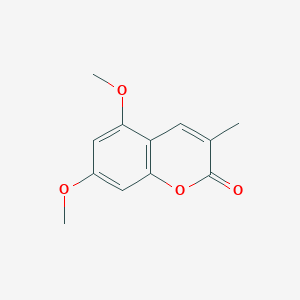
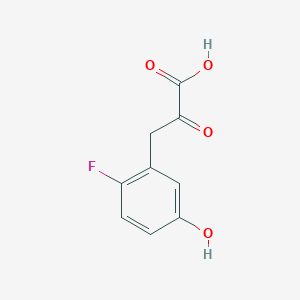
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
